![molecular formula C14H23N3OS B5879818 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide](/img/structure/B5879818.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mécanisme D'action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide inhibits JAK1 and JAK2 kinases by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cytokine and growth factor signaling pathways.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-proliferative effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in various types of cancer, including myeloproliferative neoplasms, breast cancer, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is its specificity for JAK1 and JAK2 kinases, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
For N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide research include the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing regimens for clinical use. Additionally, the use of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves a series of chemical reactions, starting with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylbutyric acid to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbutyramide. This intermediate is then reacted with ethylmagnesium bromide to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, which is the final product.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit JAK1 and JAK2 kinases, which are involved in the signaling pathways of many cytokines and growth factors. This inhibition can lead to the suppression of inflammation and the proliferation of cancer cells.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFEJDZIPQTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.